N,N-diethyl-2,5-dimethylaniline
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Overview
Description
N,N-diethyl-2,5-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of two ethyl groups and two methyl groups attached to the nitrogen and benzene ring, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, this compound is produced by the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide. The process involves the use of a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-diethyl-2,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A similar compound with two methyl groups instead of ethyl
Properties
CAS No. |
3995-37-7 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
STOBVFLQDATSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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